
5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone ring fused with a proline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline typically involves the condensation of 3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene with proline under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a base like piperidine to facilitate the condensation reaction. The reaction mixture is heated to around 418.15 K for approximately 14 hours, followed by the addition of an acid anhydride to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified using column chromatography and recrystallization techniques to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexadienone derivatives.
Aplicaciones Científicas De Investigación
5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its role in enzyme inhibition and as a probe for studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of 5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene: A structurally similar compound with tert-butyl groups instead of the proline moiety.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate: Another related compound with a benzoate group.
Uniqueness
5-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)proline is unique due to the presence of the proline moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research domains .
Propiedades
Número CAS |
262266-68-2 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-(2-hydroxy-5-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-2-5-11(14)8(6-7)9-3-4-10(13-9)12(15)16/h2,5-6,10,14H,3-4H2,1H3,(H,15,16) |
Clave InChI |
NTQBXVPEDYGKKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=NC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
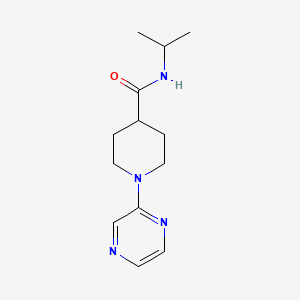
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
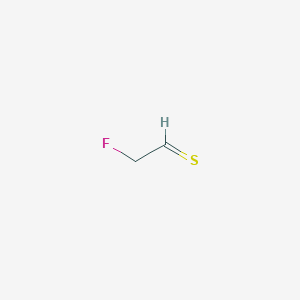
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
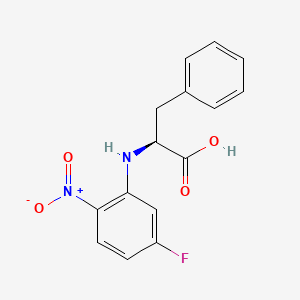
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)
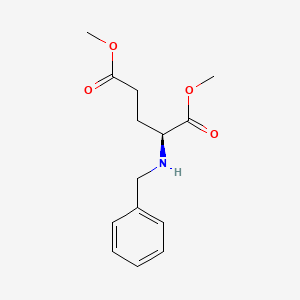
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
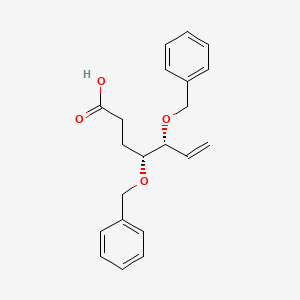
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
